
(S)-2-Acetamido-3-(4-borono-2-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid is a synthetic organic compound that features a boronic acid group, a fluorine atom, and an acetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include using more stable and readily available boron reagents, as well as optimizing reaction conditions to increase yield and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to remove the boronic acid group, yielding different products.
Substitution: The fluorine atom and the acetamido group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can lead to the removal of the boronic acid group .
Aplicaciones Científicas De Investigación
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with certain biomolecules, making it useful in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
Pinacol boronic esters: These compounds are also used in organic synthesis and have similar boronic acid groups.
Difluoromethylated compounds: These compounds contain fluorine atoms and are used in various chemical reactions.
Propiedades
Fórmula molecular |
C11H13BFNO5 |
|---|---|
Peso molecular |
269.04 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(4-borono-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H13BFNO5/c1-6(15)14-10(11(16)17)4-7-2-3-8(12(18)19)5-9(7)13/h2-3,5,10,18-19H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
HEBBLDKZZATGAM-JTQLQIEISA-N |
SMILES isomérico |
B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)F)(O)O |
SMILES canónico |
B(C1=CC(=C(C=C1)CC(C(=O)O)NC(=O)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)
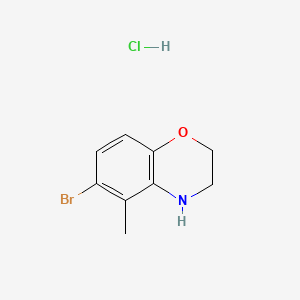

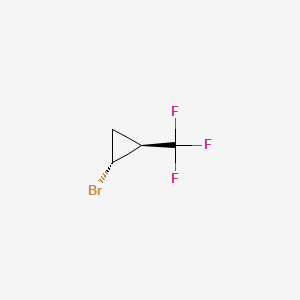

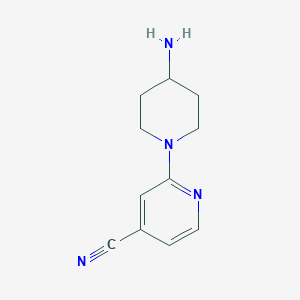


![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
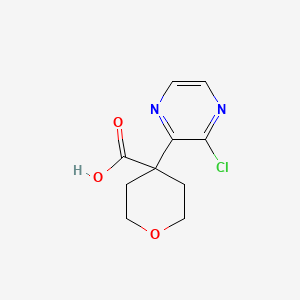
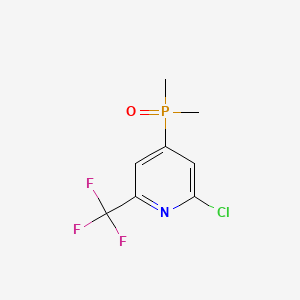
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
